molecular formula C16H25N3O2 B11823378 tert-Butyl 2-(5-methyl-6-(methylamino)pyridin-3-yl)pyrrolidine-1-carboxylate

tert-Butyl 2-(5-methyl-6-(methylamino)pyridin-3-yl)pyrrolidine-1-carboxylate

Cat. No.: B11823378
M. Wt: 291.39 g/mol
InChI Key: YNRKOYJQASBEOD-UHFFFAOYSA-N
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Description

tert-Butyl 2-(5-methyl-6-(methylamino)pyridin-3-yl)pyrrolidine-1-carboxylate is an organic compound that has garnered interest in various fields of scientific research This compound features a pyrrolidine ring attached to a pyridine moiety, with tert-butyl and methylamino substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(5-methyl-6-(methylamino)pyridin-3-yl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the formation of the pyrrolidine ring followed by the introduction of the pyridine moiety. The tert-butyl group is often introduced via tert-butyl esters, and the methylamino group is added through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Purification methods such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(5-methyl-6-(methylamino)pyridin-3-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the pyridine and pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or alkyl halides for alkylation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.

Scientific Research Applications

tert-Butyl 2-(5-methyl-6-(methylamino)pyridin-3-yl)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(5-methyl-6-(methylamino)pyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets tert-Butyl 2-(5-methyl-6-(methylamino)pyridin-3-yl)pyrrolidine-1-carboxylate apart is its specific combination of functional groups and structural features, which confer unique reactivity and potential biological activity. This makes it a valuable compound for targeted synthesis and research applications.

Properties

Molecular Formula

C16H25N3O2

Molecular Weight

291.39 g/mol

IUPAC Name

tert-butyl 2-[5-methyl-6-(methylamino)pyridin-3-yl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C16H25N3O2/c1-11-9-12(10-18-14(11)17-5)13-7-6-8-19(13)15(20)21-16(2,3)4/h9-10,13H,6-8H2,1-5H3,(H,17,18)

InChI Key

YNRKOYJQASBEOD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1NC)C2CCCN2C(=O)OC(C)(C)C

Origin of Product

United States

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